![molecular formula C10H11ClN4 B1464951 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249020-10-7](/img/structure/B1464951.png)

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Vue d'ensemble

Description

1-(4-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CMPT, is an organic compound belonging to the class of triazoles. It is a heterocyclic compound containing a nitrogen atom in the ring structure, and is used in various scientific research applications. CMPT has a wide range of applications in medicine, biochemistry, and pharmacology due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Triazole derivatives are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition reactions, which are common for constructing triazole rings. These compounds are characterized using techniques such as NMR spectroscopy, FT-IR, DSC, and mass spectrometry to determine their structure and properties (Aouine Younas et al., 2014) (Ganesh Shimoga et al., 2018).

Antimicrobial Activities

New series of triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Preliminary screenings indicate that many of these compounds show moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential use in developing new antimicrobial agents (K D Thomas et al., 2010).

Catalytic and Surfactant Applications

Triazole derivatives have been investigated as bi-functional surfactants in catalytic processes, such as the copper-catalyzed aerobic oxidation of alcohols in water. These compounds serve dual functions as N donor ligands and surfactants, highlighting their utility in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).

Antioxidant Properties

Research on novel 1,2,3-triazole-containing nitrones has explored their antioxidant capacities. These studies involve various assays to evaluate their potential in inhibiting lipid peroxidation and scavenging free radicals, indicating their relevance in developing new antioxidant agents (D. Hadjipavlou-Litina et al., 2022).

Chiral Discrimination

The separation of enantiomers using stationary phases based on amylose tris(3,5-dimethylphenyl)carbamate highlights the application of triazole derivatives in chiral discrimination. This research demonstrates the importance of weak interactions, such as hydrogen bonding and inclusion phenomena, in enantioselective separations (Y. Bereznitski et al., 2002).

Mécanisme D'action

Target of Action

Many triazole derivatives are known to interact with various enzymes and receptors in the body, including cytochrome p450 enzymes, which play a crucial role in drug metabolism .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Many triazole derivatives are well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .

Result of Action

Depending on their target, triazole derivatives can have a wide range of effects, from inhibiting viral replication to reducing inflammation or killing cancer cells .

Propriétés

IUPAC Name |

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEOHIYIYUJIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464871.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

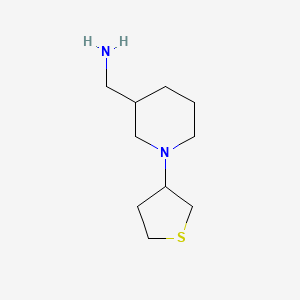

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)

![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)

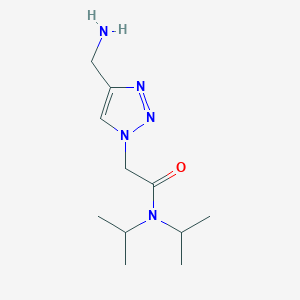

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)

![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)

![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)

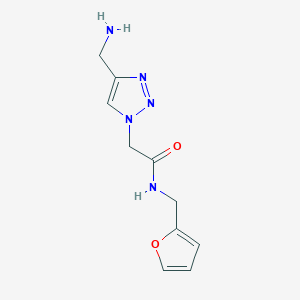

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)

![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)